2-(6-Ethyl-1-benzofuran-3-yl)acetic acid
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Overview
Description
The compound 2-(6-Ethyl-1-benzofuran-3-yl)acetic acid is a derivative of benzofuran, which is a heterocyclic compound consisting of fused benzene and furan rings. Benzofuran derivatives are known for their diverse biological activities and applications in various fields of chemistry and pharmacology. The structural analysis of similar compounds reveals that the benzofuran moiety tends to be planar, as seen in the crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid, where the non-hydrogen atoms of the benzofuran residue exhibit minimal deviation from planarity .
Synthesis Analysis
The synthesis of benzofuran derivatives can involve various chemical reactions, including oxidation. For instance, ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate and ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate were prepared by the oxidation of their corresponding sulfanyl precursors using 3-chloroperoxybenzoic acid . This method suggests a potential pathway for synthesizing the 2-(6-Ethyl-1-benzofuran-3-yl)acetic acid by modifying the substituents and oxidation conditions accordingly.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by the orientation of substituents around the core benzofuran ring. For example, the methoxy group in 2-(5-methoxy-1-benzofuran-3-yl)acetic acid is coplanar with the fused ring system, while the acetic acid residue is almost perpendicular to it . Similarly, the dihedral angle between the benzofuran ring system and the oxopyradizine ring in ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate is significant, indicating the spatial arrangement of the rings .
Chemical Reactions Analysis
Benzofuran derivatives can participate in various chemical reactions, including hydrogen bonding and π–π interactions, which are crucial for the stabilization of their crystal structures. For instance, O—H⋯O hydrogen bonds form dimeric aggregates in the crystal of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid . Aromatic π–π interactions and C—H⋯O non-classical hydrogen bonds are also observed in the crystal structures of other benzofuran derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structures. The planarity of the benzofuran ring and the nature of substituents affect the compound's melting point, solubility, and reactivity. The presence of intermolecular interactions, such as hydrogen bonds and π–π interactions, can affect the compound's stability and solid-state packing, as seen in the crystal structures of the compounds discussed . These properties are essential for the practical applications of benzofuran derivatives in material science and pharmaceuticals.
Scientific Research Applications
Crystal Structure Analysis
Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate : This research discusses the crystal structure of a related compound, stabilized by π–π interactions and non-classical hydrogen bonds (Choi, Seo, Son, & Lee, 2009).
2-(5-Ethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid : This study prepared a similar compound and analyzed its crystal structure, focusing on aromatic π–π stacking interactions and intermolecular hydrogen bonds (Seo, Choi, Son, & Lee, 2007).
Spectroscopic and Computational Studies
Spectroscopic Characterization of 2-(6-hydroxy-1-benzofuran-3-yl) acetic acid : This research provides insights into the spectroscopic properties and molecular dynamics of a compound similar to 2-(6-Ethyl-1-benzofuran-3-yl)acetic acid, utilizing various analytical techniques (Murthy et al., 2018).
Spectroscopic and Computational Investigations on (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide : This paper offers a comprehensive study of the structural and spectroscopic characteristics of a related compound using different spectroscopic methods and quantum chemical computations (Khemalapure et al., 2020).
Synthesis and Characterization
First Synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives : This study describes the synthesis of novel benzofuran derivatives, which could be relevant to understanding the synthesis pathways of similar compounds (Gao, Liu, Jiang, & Li, 2011).
Synthesis and Characterization of Some New (1,3-Oxazepine) Derivative from 6-methyl 2-thiouracil : Although not directly related to the target compound, this research provides insights into the synthesis of new heterocyclic derivatives, which might be helpful in understanding similar synthetic processes (Mohammad, Ahmed, & Mahmoud, 2017).
Biological Activity Studies
- Synthesis, Antioxidant, and Antibacterial Studies of Phenolic Esters and Amides of 2-(1-benzofuran-2-yl) Quinoline-4-Carboxylic Acid : This paper explores the biological activities of benzofuran derivatives, providing a framework for understanding the potential biological applications of similar compounds (Shankerrao, Bodke, & Mety, 2013).
Safety And Hazards
properties
IUPAC Name |
2-(6-ethyl-1-benzofuran-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-8-3-4-10-9(6-12(13)14)7-15-11(10)5-8/h3-5,7H,2,6H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTXOTFUYMRIER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=CO2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368462 |
Source
|
Record name | (6-Ethyl-benzofuran-3-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Ethyl-1-benzofuran-3-yl)acetic acid | |
CAS RN |
26286-61-3 |
Source
|
Record name | (6-Ethyl-benzofuran-3-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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